molecular formula C14H13ClN2O5S B11966954 5'-Chloro-4'-nitro-P-toluenesulfon-O-anisidide CAS No. 109103-01-7

5'-Chloro-4'-nitro-P-toluenesulfon-O-anisidide

Cat. No.: B11966954
CAS No.: 109103-01-7
M. Wt: 356.8 g/mol
InChI Key: BKQPCLFPOKGRLL-UHFFFAOYSA-N
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Description

5’-Chloro-4’-nitro-P-toluenesulfon-O-anisidide is an organic compound with the molecular formula C14H13ClN2O5S. It is known for its unique chemical structure, which includes a chloro group, a nitro group, and a sulfonamide linkage. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-4’-nitro-P-toluenesulfon-O-anisidide typically involves the following steps:

    Chlorination: The addition of a chloro group to the aromatic ring.

    Amidation: The reaction of the sulfonyl chloride with an amine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration, chlorination, and sulfonation reactions, followed by purification steps to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-4’-nitro-P-toluenesulfon-O-anisidide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group.

    Reduction: The chloro group can be replaced by other substituents through nucleophilic substitution.

    Substitution: The sulfonamide linkage can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of substituted derivatives.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

5’-Chloro-4’-nitro-P-toluenesulfon-O-anisidide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Chloro-4’-nitro-P-toluenesulfon-O-anisidide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonamide linkage can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Toluenesulfonyl chloride: Similar in structure but lacks the nitro and chloro groups.

    4-Chloro-5-nitro-o-toluenesulfonic acid: Contains similar functional groups but differs in the overall structure.

Uniqueness

5’-Chloro-4’-nitro-P-toluenesulfon-O-anisidide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

109103-01-7

Molecular Formula

C14H13ClN2O5S

Molecular Weight

356.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H13ClN2O5S/c1-9-3-5-10(6-4-9)23(20,21)16-12-7-11(15)13(17(18)19)8-14(12)22-2/h3-8,16H,1-2H3

InChI Key

BKQPCLFPOKGRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])Cl

Origin of Product

United States

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